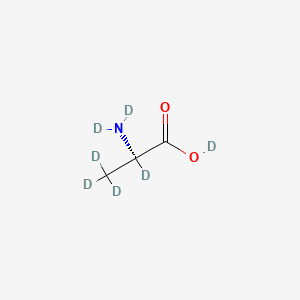

D-Alanine-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H7NO2 |

|---|---|

Molecular Weight |

96.14 g/mol |

IUPAC Name |

deuterio (2R)-2,3,3,3-tetradeuterio-2-(dideuterioamino)propanoate |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i1D3,2D/hD3 |

InChI Key |

QNAYBMKLOCPYGJ-VETUMQINSA-N |

Isomeric SMILES |

[2H][C@](C(=O)O[2H])(C([2H])([2H])[2H])N([2H])[2H] |

Canonical SMILES |

CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of D-Alanine-d7 in Advancing Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Alanine, a non-canonical amino acid, is a fundamental component of the bacterial cell wall, playing a critical role in the structural integrity of peptidoglycan. Its deuterated isotopologue, D-Alanine-d7, has emerged as a powerful tool in a variety of research applications, from microbiology to drug development. This technical guide provides an in-depth overview of the primary uses of this compound, focusing on its application as a stable isotope-labeled internal standard for quantitative mass spectrometry and as a metabolic tracer for studying bacterial cell wall biosynthesis.

Core Applications of this compound in Research

The utility of this compound in research stems from its chemical identity as a stable, non-radioactive labeled version of D-Alanine. The seven deuterium atoms increase its mass by seven daltons compared to the natural abundance isotopologue, allowing for its clear differentiation and quantification by mass spectrometry. The two primary applications are:

-

Internal Standard for Quantitative Analysis: this compound serves as an ideal internal standard for the accurate quantification of D-Alanine in various biological matrices. By adding a known amount of this compound to a sample, variations in sample preparation, chromatographic separation, and mass spectrometric ionization can be normalized, leading to highly accurate and precise measurements.

-

Metabolic Tracer for In Vivo Studies: When introduced to bacterial cultures, this compound is incorporated into the peptidoglycan biosynthesis pathway. By tracking the incorporation of the deuterated label into the cell wall, researchers can gain valuable insights into the dynamics of cell wall synthesis, remodeling, and the effects of antibacterial agents.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data associated with the use of D-Alanine and its analogs in research.

Table 1: Quantitative Parameters for D-Alanine Quantification using a Stable Isotope-Labeled Internal Standard

| Parameter | Value/Range | Context |

| Internal Standard Concentration | Typically 10-100 µM | Added to samples prior to analysis |

| Calibration Curve Range | 1 - 1000 ng/mL | For quantification of endogenous D-Alanine |

| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL | Dependent on the analytical platform and matrix |

| Isotopic Purity of this compound | >98% | Ensures minimal interference from unlabeled species |

Table 2: Quantitative Parameters for Metabolic Labeling of Bacteria with D-Alanine Analogs

| Parameter | Value/Range | Context |

| Labeling Concentration | 0.1 - 1 mM | Concentration of the labeled D-Alanine analog in the culture medium |

| Labeling Time | 1 - 24 hours | Duration of bacterial exposure to the labeled analog |

| Isotopic Enrichment | 5 - 50% | Percentage of labeled D-Alanine incorporated into the peptidoglycan |

| Bacterial Density (OD600) | 0.4 - 0.8 | Optical density of the bacterial culture at the time of labeling |

Experimental Protocols

Protocol 1: Quantification of D-Alanine in Bacterial Cell Wall Hydrolysates using this compound as an Internal Standard

This protocol describes the quantification of D-alanine from bacterial peptidoglycan using isotope dilution mass spectrometry.

1. Peptidoglycan Isolation: a. Grow bacterial cultures to the desired optical density (e.g., OD600 of 0.8). b. Harvest cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). c. Resuspend the cell pellet in a suitable buffer (e.g., phosphate-buffered saline, PBS). d. Lyse the cells using a method appropriate for the bacterial species (e.g., bead beating, sonication, or enzymatic lysis). e. Isolate the peptidoglycan sacculi by treating the cell lysate with a strong detergent (e.g., 4% SDS) at 100°C for 30 minutes, followed by multiple washes with ultrapure water to remove the detergent.

2. Acid Hydrolysis: a. To the purified peptidoglycan, add a known amount of this compound as an internal standard (e.g., to a final concentration of 50 µM). b. Add 6 M HCl to the sample. c. Heat the sample at 110°C for 16-24 hours to hydrolyze the peptidoglycan into its constituent amino acids. d. After hydrolysis, dry the sample under a stream of nitrogen or by vacuum centrifugation.

3. Derivatization (Optional but Recommended for LC-MS): a. Reconstitute the dried hydrolysate in a suitable solvent. b. Derivatize the amino acids using a commercially available kit (e.g., AccQ-Tag™ Ultra Derivatization Kit) to improve chromatographic separation and ionization efficiency.

4. LC-MS/MS Analysis: a. Inject the derivatized sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). b. Separate the amino acids using a suitable column (e.g., a C18 reverse-phase column or a chiral column for separating D- and L-alanine). c. Use a gradient elution method with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). d. Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both unlabeled D-alanine and this compound. e. Quantify the amount of D-alanine in the original sample by comparing the peak area ratio of D-alanine to this compound against a calibration curve.

Protocol 2: Metabolic Labeling of Bacterial Peptidoglycan with this compound

This protocol outlines a method for tracing the incorporation of this compound into the bacterial cell wall.

1. Bacterial Culture and Labeling: a. Grow a bacterial culture in a defined minimal medium to mid-logarithmic phase (e.g., OD600 of 0.5). b. Supplement the culture medium with this compound to a final concentration of 0.5 mM. c. Continue to incubate the culture for a desired period (e.g., one to two generations) to allow for the incorporation of the labeled amino acid into the peptidoglycan.

2. Peptidoglycan Isolation and Digestion: a. Harvest the labeled bacterial cells by centrifugation. b. Isolate the peptidoglycan as described in Protocol 1, step 1. c. Digest the isolated peptidoglycan into muropeptides using a specific muramidase, such as mutanolysin or lysozyme, by incubating at 37°C overnight.

3. Muropeptide Analysis by LC-MS: a. Separate the resulting muropeptides using reverse-phase liquid chromatography. b. Analyze the eluting muropeptides using a high-resolution mass spectrometer. c. Identify the muropeptide species containing this compound by their characteristic mass shift of +7 Da (or multiples thereof in cross-linked structures) compared to the unlabeled muropeptides. d. The relative abundance of the labeled versus unlabeled muropeptides can be used to quantify the rate of new peptidoglycan synthesis.

Visualizations of Key Pathways and Workflows

Caption: Bacterial peptidoglycan biosynthesis pathway, highlighting the incorporation of D-Alanine.

Caption: Workflow for D-Alanine quantification using this compound as an internal standard.

Caption: Experimental workflow for metabolic labeling of bacterial peptidoglycan with this compound.

Conclusion

This compound is an indispensable tool for researchers in microbiology, biochemistry, and drug discovery. Its application as a stable isotope-labeled internal standard enables highly accurate quantification of D-alanine, while its use as a metabolic tracer provides a powerful method for investigating the dynamics of bacterial cell wall biosynthesis. The detailed protocols and conceptual workflows provided in this guide offer a comprehensive resource for the effective implementation of this compound in research, ultimately contributing to a deeper understanding of bacterial physiology and the development of novel antimicrobial strategies.

D-Alanine-d7: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, stability, and common experimental applications of D-Alanine-d7. As a stable isotope-labeled (SIL) analog of D-Alanine, this compound is a critical tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry.

Core Chemical Properties

This compound is the deuterated form of D-Alanine, a non-essential amino acid. The incorporation of seven deuterium atoms results in a distinct mass shift, making it an ideal internal standard for analytical quantification.[1][2][3] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃D₇NO₂ | [4] |

| Molecular Weight | 96.14 g/mol | [5] |

| CAS Number | 2483831-62-3 | |

| Appearance | White to off-white crystalline powder/solid | |

| Melting Point | 291 °C (decomposes) | |

| Boiling Point | No data available | |

| Solubility | Soluble in water (155 g/L at 20 °C for unlabeled) | |

| Isotopic Purity | Typically >98 atom % D | |

| Chemical Purity | Typically ≥98% | |

| Synonyms | (R)-Alanine-d7, (R)-2-Aminopropionic Acid-d7, H-D-Ala-OH-d7 |

Stability and Storage

Proper handling and storage are crucial to maintain the isotopic and chemical integrity of this compound.

| Parameter | Recommendation | Source |

| Chemical Stability | Stable under recommended storage conditions. It is noted to be hygroscopic. | |

| Storage (Solid) | Store at room temperature in a tightly sealed container, protected from light and moisture. | |

| Storage (Solution) | For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended. Avoid repeated freeze-thaw cycles. | |

| Incompatibilities | Avoid strong oxidizing agents. | |

| Hazardous Decomposition | Under fire conditions, hazardous decomposition products include carbon oxides and nitrogen oxides. |

Experimental Protocols and Applications

This compound is primarily used as a tracer and an internal standard for quantitative analysis in various biological matrices.

Protocol: Quantification of Alanine in Plasma using LC-MS/MS

This protocol outlines a typical workflow for measuring the concentration of endogenous alanine in a plasma sample using this compound as an internal standard.

Objective: To accurately quantify alanine levels while correcting for sample loss and matrix effects.

Methodology:

-

Preparation of Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled D-Alanine into a surrogate matrix (e.g., charcoal-stripped plasma). Add a fixed concentration of this compound to each standard.

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 10 µL of this compound internal standard solution (at a known, fixed concentration).

-

Precipitate proteins by adding 200 µL of cold acetonitrile.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new microcentrifuge tube or HPLC vial.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Chromatography: Perform analysis using a reverse-phase HPLC method. A C18 column is commonly used.

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A suitable gradient to separate alanine from other matrix components.

-

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).

-

MRM Transition (Alanine): Monitor the parent-to-fragment ion transition for unlabeled alanine (e.g., m/z 90.1 -> 44.2).

-

MRM Transition (this compound): Monitor the parent-to-fragment ion transition for this compound (e.g., m/z 97.1 -> 49.2).

-

-

-

Data Analysis:

-

Integrate the peak areas for both the endogenous alanine and the this compound internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Application: Enantiomer-Specific Isotope Analysis (ESIA)

ESIA is a powerful technique used to determine the origin and metabolic pathways of chiral molecules like amino acids. This compound can serve as a standard in the development of such methods. The protocol involves:

-

Derivatization: D- and L-alanine are derivatized with an optically active reagent to form diastereomers.

-

Separation: These diastereomers are then separated using gas chromatography (GC) on a non-chiral stationary phase.

-

Isotopic Analysis: The GC is coupled to an isotope ratio mass spectrometer (IRMS) to determine the nitrogen or carbon isotopic composition (e.g., ¹⁵N/¹⁴N) of each enantiomer.

Visualized Pathways and Workflows

D-Alanine Synthesis and Utilization in Staphylococcus aureus

D-alanine is an essential component of the peptidoglycan cell wall in bacteria like S. aureus. Its synthesis involves two primary enzymes: alanine racemase (Alr1) and D-amino acid transaminase (Dat). The terminal D-Ala-D-Ala motif in the peptidoglycan precursor is critical for cross-linking by penicillin-binding proteins (PBPs). D-alanine is also used to modify teichoic acids, which influences the cell's surface charge and susceptibility to certain antibiotics.

Workflow for Quantitative Analysis Using a SIL Internal Standard

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry. This workflow diagram illustrates the key steps, where the SIL standard is added early to control for variability throughout the process.

References

An In-depth Technical Guide to the Synthesis and Purity of D-Alanine-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity analysis of D-Alanine-d7, a deuterated isotopologue of the non-essential amino acid D-alanine. The incorporation of deuterium into drug molecules and metabolic tracers is a critical strategy in pharmaceutical research to modulate pharmacokinetic profiles and elucidate metabolic pathways. This document details established synthetic routes and rigorous analytical methodologies for the production and characterization of high-purity this compound.

Synthesis of this compound

The synthesis of enantiomerically pure this compound typically involves a two-stage process: the non-selective deuteration of a racemic or L-alanine starting material to produce DL-Alanine-d7, followed by an enzymatic kinetic resolution to isolate the desired D-enantiomer.

Stage 1: Synthesis of DL-Alanine-d7 via Pyridoxal-Catalyzed H/D Exchange

A common and effective method for the perdeuteration of alanine involves a pyridoxal-catalyzed hydrogen/deuterium (H/D) exchange in heavy water (D₂O). This method can achieve high levels of deuterium incorporation at both the α- and β-positions.[1]

Experimental Protocol:

-

Reaction Setup: In a sealed reaction vessel, combine L-alanine (1 equivalent), pyridoxal hydrochloride (0.1 equivalents), and aluminum sulfate (Al₂(SO₄)₃, 0.05 equivalents).

-

Deuterium Source: Add deuterium oxide (D₂O, 99.8 atom % D) to the reaction mixture to achieve a substrate concentration of approximately 0.5 M.

-

Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) with continuous stirring for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid residue is then redissolved in a minimal amount of D₂O and lyophilized to remove any residual H₂O. This crude DL-Alanine-d7 can be further purified by recrystallization from a D₂O/ethanol-d6 mixture.

Quantitative Data for DL-Alanine-d7 Synthesis:

| Parameter | Value | Reference |

| Starting Material | L-Alanine | [1] |

| Overall Deuteration | 90% ± 1% | [1] |

| Deuteration at α-position | 97% | [1] |

| Deuteration at β-position | 86% | [1] |

| Expected Yield | 85-95% | General laboratory experience |

Stage 2: Enzymatic Kinetic Resolution of N-Acetyl-DL-Alanine-d7

The racemic DL-Alanine-d7 is then resolved to isolate the D-enantiomer. A widely used method is the enzymatic kinetic resolution of the N-acetylated derivative. The enzyme aminoacylase selectively hydrolyzes the N-acetyl group from the L-enantiomer, allowing for the separation of N-acetyl-D-Alanine-d7.

Experimental Protocol:

-

N-Acetylation: The crude DL-Alanine-d7 is first N-acetylated using acetic anhydride in an aqueous solution of sodium bicarbonate. The reaction is typically carried out at room temperature for 2-4 hours. The resulting N-acetyl-DL-Alanine-d7 is isolated by acidification and extraction.

-

Enzymatic Resolution:

-

Enzyme: Immobilized Aminoacylase from Aspergillus oryzae.

-

Substrate: Dissolve N-acetyl-DL-Alanine-d7 in deionized water to a concentration of 0.5 M.

-

pH and Temperature: Adjust the pH of the substrate solution to 7.5-8.0 with a suitable base (e.g., NaOH) and maintain the temperature at 37 °C.

-

Reaction: Add the immobilized aminoacylase to the substrate solution and stir gently. The progress of the resolution is monitored by the consumption of the base (to neutralize the released acetic acid) or by chiral HPLC.

-

Work-up: Once approximately 50% conversion is reached (indicating complete hydrolysis of the L-enantiomer), the immobilized enzyme is removed by filtration.

-

-

Separation:

-

The filtrate, containing L-Alanine-d7 and N-acetyl-D-Alanine-d7, is acidified to pH ~2 with HCl.

-

The N-acetyl-D-Alanine-d7 is extracted with an organic solvent such as ethyl acetate.

-

The aqueous layer containing L-Alanine-d7 can be racemized and recycled.

-

-

Deacetylation: The extracted N-acetyl-D-Alanine-d7 is then hydrolyzed to this compound by heating with aqueous HCl. The final product is isolated by crystallization after neutralization.

Quantitative Data for Enzymatic Resolution:

| Parameter | Value | Reference |

| Substrate | N-acetyl-DL-Alanine-d7 | |

| Enzyme | Immobilized Aminoacylase | |

| Conversion | ~50% | |

| Enantiomeric Excess (e.e.) of N-acetyl-D-Alanine-d7 | >99% | |

| Overall Yield of this compound from DL-Alanine-d7 | 40-45% (per cycle) | General laboratory experience |

Purity Analysis of this compound

Rigorous analysis is essential to confirm the isotopic enrichment and enantiomeric purity of the final this compound product.

Isotopic Enrichment Determination

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹H NMR is a powerful tool for determining the level of deuteration. By comparing the integral of the residual proton signals of the deuterated sample to the integral of a known internal standard, the isotopic enrichment can be calculated.

Experimental Protocol for Quantitative ¹H NMR:

-

Sample Preparation: Accurately weigh a known amount of this compound and a suitable internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of D₂O.

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: A standard single-pulse experiment with a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure full relaxation and accurate integration.

-

Acquisition: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

-

-

Data Analysis:

-

Integrate the residual proton signals of this compound (at the α and β positions) and the signal of the internal standard.

-

Calculate the molar ratio of this compound to the internal standard.

-

The isotopic enrichment (Atom % D) can be calculated using the following formula: Atom % D = (1 - (moles of residual protons / (moles of this compound * number of exchangeable protons))) * 100

-

2.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another sensitive technique for determining isotopic enrichment. The sample is first derivatized to increase its volatility.

Experimental Protocol for GC-MS:

-

Derivatization: Derivatize the this compound sample using a suitable reagent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form the TBDMS derivative.

-

GC-MS Parameters:

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: Splitless injection.

-

Oven Program: A temperature gradient program to ensure good separation.

-

MS Detection: Electron ionization (EI) in full scan mode to identify the molecular ion and characteristic fragments.

-

-

Data Analysis: The mass spectrum of the derivatized this compound will show a shift in the molecular ion peak corresponding to the number of deuterium atoms. The isotopic distribution of the molecular ion cluster can be used to calculate the isotopic enrichment.

Enantiomeric Purity Determination

2.2.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common method for determining the enantiomeric purity of amino acids. This can be achieved either directly on a chiral stationary phase (CSP) or indirectly after derivatization with a chiral reagent.

Experimental Protocol for Direct Chiral HPLC:

-

HPLC System: A standard HPLC system with a UV or fluorescence detector.

-

Chiral Stationary Phase: A teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T) is often effective for the direct separation of underivatized amino acid enantiomers.

-

Mobile Phase: A mixture of methanol, water, and a small amount of acid and base (e.g., acetic acid and triethylamine) is typically used. The exact composition should be optimized for the specific column and system.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase.

-

Analysis: Inject the sample and monitor the elution of the D- and L-alanine enantiomers. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers: % e.e. = ((Area_D - Area_L) / (Area_D + Area_L)) * 100

Quantitative Data for Purity Analysis:

| Parameter | Method | Typical Specification | Reference |

| Isotopic Enrichment (Atom % D) | ¹H NMR, GC-MS | ≥ 98% | |

| Enantiomeric Purity (% e.e.) | Chiral HPLC | ≥ 99% | |

| Chemical Purity | HPLC | ≥ 95% |

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for this compound purity.

References

Applications of Deuterium-Labeled D-Alanine: A Technical Guide for Researchers

Abstract

Deuterium-labeled D-alanine (D-Ala) serves as a powerful and versatile tool in a multitude of research and development applications. Its utility stems from the unique properties of deuterium, a stable, non-radioactive isotope of hydrogen. The increased mass of deuterium compared to protium leads to a stronger carbon-deuterium bond, resulting in a kinetic isotope effect that can significantly alter the rates of metabolic processes. This guide provides an in-depth technical overview of the core applications of deuterium-labeled D-alanine, with a focus on its use as a metabolic tracer in bacterial cell wall research, a diagnostic probe for enzyme activity, and a tool in drug development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction

D-amino acids, once thought to be rare in nature, are now recognized as crucial components in various biological systems, particularly in the cell walls of bacteria. D-alanine, a prominent D-amino acid, is an essential building block for peptidoglycan, a polymer that provides structural integrity to the bacterial cell wall. The unique presence and critical role of D-alanine in bacteria, as opposed to its limited function in mammals, make it an attractive target for antimicrobial therapies and diagnostic tools.

The strategic incorporation of deuterium into D-alanine provides a subtle yet powerful modification. This labeling allows for the tracing of D-alanine's metabolic fate, the quantification of its incorporation into biological macromolecules, and the modulation of its metabolic stability. This guide will explore the key applications of deuterium-labeled D-alanine, providing the necessary technical details for its effective utilization in a laboratory setting.

Core Applications of Deuterium-Labeled D-Alanine

The applications of deuterium-labeled D-alanine are primarily centered around its role as a metabolic tracer and an internal standard in analytical methods.

Probing Bacterial Peptidoglycan Biosynthesis

Deuterium-labeled D-alanine is extensively used to study the synthesis and dynamics of the bacterial cell wall. By introducing deuterated D-alanine into bacterial cultures, researchers can track its incorporation into the peptidoglycan layer using techniques such as mass spectrometry. This allows for the quantification of cell wall synthesis rates, the identification of enzymes involved in the process, and the screening of novel antibiotics that target this pathway. The incorporation of D-amino acids into peptidoglycan is a metabolic feature unique to bacteria, making this approach highly specific for studying bacterial processes.[1]

In Vivo Detection of D-Amino Acid Oxidase (DAO) Activity

D-amino acid oxidase (DAO) is a peroxisomal flavoenzyme responsible for the oxidative deamination of D-amino acids.[2] Dysregulation of DAO activity has been implicated in various neurological disorders. Deuterium-labeled D-alanine can be used as a substrate to probe DAO activity in vivo. While much of the research in this area has utilized 13C or 18F labeled D-alanine for detection by nuclear magnetic resonance (NMR) or positron emission tomography (PET), the principles are applicable to deuterium labeling, with detection by mass spectrometry. The enzymatic conversion of D-alanine to its corresponding α-keto acid can be monitored, providing a measure of DAO activity in different tissues.[2]

Internal Standards for Quantitative Analysis

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled compounds are considered the gold standard for internal standards. Deuterium-labeled D-alanine serves as an ideal internal standard for the quantification of endogenous or exogenously administered D-alanine in biological samples. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for clear distinction by the mass spectrometer. This leads to highly accurate and precise quantification.

Drug Development and Pharmacokinetic Studies

The "deuterium switch" is a strategy in drug development where hydrogen atoms at metabolically vulnerable positions in a drug molecule are replaced with deuterium. This can slow down the rate of metabolic breakdown, leading to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of toxic metabolites. While D-alanine itself is not a therapeutic drug, the principles of using deuterium labeling to enhance metabolic stability can be applied to D-alanine-containing peptides or other drug candidates that are metabolized by enzymes acting on D-alanine.

Quantitative Data

The following tables summarize quantitative data from various studies utilizing D-alanine analogs to probe bacterial processes.

Table 1: In Vitro Uptake of D-Alanine Analogs in Bacteria

| Bacterial Species | D-Alanine Analog | IC50 (µM) | Accumulation (%ID/cc) at 15 min | Reference |

| E. coli | D-[11C]ala | 216.1 | - | [3] |

| S. aureus | D-[11C]ala | 195.6 | - | [3] |

| P. aeruginosa | D-[11C]ala | 558.9 | - | |

| S. aureus Infection Model | D-[18F]FAla | - | 0.64 - 0.78 | |

| S. aureus Infection Model | D-[18F]FAla-d3 | - | 0.64 - 0.78 |

ID/cc: Injected Dose per cubic centimeter

Table 2: Inhibition of D-[18F]FAla and D-[18F]FAla-d3 Uptake by Unlabeled D-Alanine

| Bacterial Species | Tracer | D-Alanine Concentration (mM) | % Inhibition | Reference |

| E. coli | D-[18F]FAla | 0.5 - 5 | ~80 - 95 | |

| S. aureus | D-[18F]FAla | 0.5 - 5 | ~15 - 57 | |

| S. aureus | D-[18F]FAla-d3 | 0.5 - 5 | ~42 - 68 |

Signaling Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key metabolic pathways and experimental workflows involving D-alanine.

Bacterial Peptidoglycan Biosynthesis Pathway

This diagram outlines the key steps in the synthesis of peptidoglycan in bacteria, highlighting the incorporation of D-alanine.

D-Alanine Metabolic Pathway in Mammals

This diagram illustrates the primary metabolic fate of D-alanine in mammalian cells, catalyzed by D-amino acid oxidase.

Experimental Workflow for In Vivo Metabolic Tracing

This diagram outlines a general workflow for an in vivo metabolic tracing experiment using deuterium-labeled D-alanine in a rodent model.

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterium-labeled D-alanine.

Synthesis of Deuterium-Labeled D-Alanine (D-Ala-dx)

A common method for the synthesis of deuterium-labeled amino acids is through catalytic H/D exchange reactions.

Materials:

-

D-Alanine

-

10% Palladium on Carbon (Pd/C)

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Aluminum (Al) powder

-

Reaction vessel (e.g., sealed tube or autoclave)

-

Stirring apparatus

-

Filtration system

-

Lyophilizer or rotary evaporator

Procedure:

-

In a reaction vessel, combine D-alanine, 10% Pd/C, and aluminum powder.

-

Add D₂O to the mixture. The in situ reaction of aluminum with D₂O will generate D₂ gas.

-

Seal the vessel and heat the reaction mixture to an appropriate temperature (e.g., 100-150 °C) with vigorous stirring for a specified duration (e.g., 24-48 hours). The optimal temperature and time will depend on the desired level of deuteration.

-

After the reaction, cool the vessel to room temperature and carefully vent any excess pressure.

-

Filter the reaction mixture to remove the Pd/C and any unreacted aluminum.

-

Remove the D₂O from the filtrate by lyophilization or rotary evaporation to obtain the deuterium-labeled D-alanine.

-

The extent of deuteration should be confirmed by mass spectrometry and/or NMR spectroscopy.

PET Imaging of Bacterial Infection with Radiolabeled D-Alanine Analogues

While this protocol describes the use of 11C-labeled D-alanine, the general procedure is applicable to other positron-emitting isotopes that could be incorporated into a D-alanine scaffold.

Materials:

-

Radiolabeled D-alanine (e.g., [11C]D-alanine)

-

Animal model of bacterial infection (e.g., mouse with intramuscular S. aureus infection)

-

Anesthesia (e.g., isoflurane)

-

PET/CT scanner

-

Syringes and needles for injection

-

Saline solution

Procedure:

-

Animal Preparation: Anesthetize the animal model of bacterial infection.

-

Radiotracer Administration: Administer a defined dose of the radiolabeled D-alanine intravenously via the tail vein.

-

Uptake Period: Allow the radiotracer to distribute throughout the body for a specific period (e.g., 45-60 minutes).

-

PET/CT Imaging: Place the anesthetized animal in the PET/CT scanner and acquire images for a set duration (e.g., 10-20 minutes). The CT scan provides anatomical reference.

-

Image Reconstruction and Analysis: Reconstruct the PET images and co-register them with the CT images. Quantify the radiotracer uptake in the region of infection and other organs of interest by drawing regions of interest (ROIs) and calculating the standardized uptake value (SUV) or percent injected dose per gram (%ID/g).

LC-MS/MS Quantification of Deuterium-Labeled D-Alanine in Plasma

Materials:

-

Plasma samples

-

Deuterium-labeled D-alanine (as internal standard)

-

Acetonitrile

-

Formic acid

-

Water (LC-MS grade)

-

Protein precipitation agent (e.g., ice-cold methanol or acetonitrile)

-

Centrifuge

-

LC-MS/MS system with a suitable column (e.g., chiral column if separation of D- and L-alanine is required)

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a known volume of plasma (e.g., 100 µL), add a known amount of the deuterium-labeled D-alanine internal standard.

-

Add a protein precipitation agent (e.g., 4 volumes of ice-cold acetonitrile).

-

Vortex the mixture thoroughly.

-

Incubate at -20 °C for at least 20 minutes to allow for complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the reconstituted sample onto the LC system. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. A chiral column will be necessary to separate D- and L-alanine if required.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both unlabeled D-alanine and the deuterium-labeled internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Quantify the concentration of D-alanine in the original plasma sample using a calibration curve prepared with known concentrations of unlabeled D-alanine and a fixed concentration of the internal standard.

-

Conclusion

Deuterium-labeled D-alanine is a multifaceted tool with significant applications in the fields of microbiology, neuroscience, and drug development. Its use as a metabolic tracer provides invaluable insights into the dynamics of bacterial cell wall synthesis, a key target for novel antibiotics. As a probe for D-amino acid oxidase activity, it contributes to our understanding of the role of D-amino acids in mammalian physiology and pathology. Furthermore, its application as an internal standard in quantitative analytical methods ensures the accuracy and reliability of experimental data. The detailed protocols and data presented in this guide are intended to equip researchers with the knowledge required to effectively harness the potential of deuterium-labeled D-alanine in their scientific endeavors. As analytical technologies continue to advance, the applications of this versatile molecule are poised to expand, further solidifying its importance in modern biomedical research.

References

The Role of D-Alanine-d7 in Elucidating Bacterial Cell Wall Dynamics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: D-Alanine and the Bacterial Cell Wall

The bacterial cell wall is a vital organelle, indispensable for maintaining cell shape, resisting osmotic pressure, and serving as a scaffold for various surface proteins. A key component of the cell wall in most bacteria is peptidoglycan (PG), a complex polymer of glycan strands cross-linked by short peptides. The unique presence of D-amino acids, particularly D-alanine (D-Ala), in peptidoglycan and other cell wall structures like teichoic acids, distinguishes bacteria from eukaryotes and makes the enzymes involved in D-Ala metabolism attractive targets for antimicrobial drugs.[1]

D-alanine is primarily found at the terminus of the pentapeptide stem of the lipid II precursor, the basic building block of peptidoglycan. This D-alanyl-D-alanine (D-Ala-D-Ala) motif is crucial for the transpeptidation reactions that cross-link adjacent peptide stems, a process catalyzed by penicillin-binding proteins (PBPs).[2] This cross-linking step is the target of iconic antibiotics such as penicillin.[2] Furthermore, in Gram-positive bacteria, D-alanine is esterified to lipoteichoic acids (LTA) and wall teichoic acids (WTA) through the action of the Dlt operon proteins (DltA, B, C, and D).[3][4] This modification modulates the net negative charge of the cell surface, contributing to resistance against cationic antimicrobial peptides.

Stable isotope-labeled analogs of D-alanine, such as D-Alanine-d7, serve as powerful tools for studying the intricate processes of cell wall biosynthesis and remodeling. By incorporating a "heavy" isotopic label, researchers can trace the fate of D-alanine as it is incorporated into the cell wall, using sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This metabolic labeling approach provides a dynamic window into peptidoglycan synthesis, turnover, and the effects of antibiotics on these processes.

Data Presentation: Quantitative Analysis of D-Alanine Analog Incorporation

Table 1: Muropeptide Composition in Vancomycin-Resistant Enterococcus faecalis

This table, adapted from a study on vancomycin resistance, shows the relative percentages of muropeptides with different termini in Enterococcus faecalis. While not using this compound, it exemplifies how quantitative analysis of cell wall components can reveal mechanisms of antibiotic resistance.

| Growth Phase | Muropeptide Terminus | Relative Percentage (%) |

| Mid-exponential | D-Ala-D-Lac | 26 |

| D-Ala-D-Ala | 74 | |

| Stationary | D-Ala-D-Lac | 57 |

| D-Ala-D-Ala | 43 | |

| Data adapted from Chang et al. This study used LC-MS to quantify muropeptide composition. |

Table 2: Incorporation of Fluorescent D-Amino Acids (FDAAs) into Bacterial Peptidoglycan

This table summarizes the percentage of total muropeptides labeled with a fluorescent D-amino acid (HADA) in different bacterial species, demonstrating the utility of labeled D-alanine analogs in quantifying incorporation rates across diverse bacteria.

| Bacterial Species | Labeled Muropeptides (%) |

| Escherichia coli | 0.2 - 1.0 |

| Bacillus subtilis | 1.5 - 2.8 |

| Agrobacterium tumefaciens | 0.5 - 1.2 |

| Data adapted from Kuru et al. This study utilized HPLC and mass spectrometry to quantify the incorporation of fluorescently labeled D-alanine. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of D-alanine and its analogs in bacterial cell wall studies.

Protocol 1: Metabolic Labeling of Bacteria with D-Alanine Analogs

This protocol describes a general method for metabolically labeling bacterial peptidoglycan using D-alanine analogs, which can be adapted for this compound.

Materials:

-

Bacterial strain of interest

-

Appropriate growth medium (e.g., Luria-Bertani broth, Mueller-Hinton Broth)

-

D-Alanine analog (e.g., this compound, fluorescent D-amino acid, or clickable D-amino acid) stock solution (e.g., 1 M in DMSO or water)

-

Phosphate-buffered saline (PBS)

-

Centrifuge and centrifuge tubes

Procedure:

-

Grow a fresh overnight culture of the bacterial strain in the appropriate medium.

-

Inoculate a fresh culture with the overnight culture to a starting OD600 of ~0.05.

-

Grow the culture at the optimal temperature with shaking until it reaches the desired growth phase (e.g., early to mid-logarithmic phase).

-

Add the D-alanine analog to the culture to a final concentration typically ranging from 0.5 to 10 mM. The optimal concentration should be determined empirically for each bacterial species and analog.

-

Incubate the culture for a desired period, which can range from a few minutes for pulse-labeling experiments to several hours for continuous labeling.

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Wash the cell pellet with PBS to remove unincorporated D-alanine analog.

-

The labeled cells are now ready for downstream analysis, such as peptidoglycan isolation and analysis (Protocol 2), fluorescence microscopy (if a fluorescent analog was used), or whole-cell mass spectrometry.

Protocol 2: Peptidoglycan Isolation and Muropeptide Analysis by LC-MS/MS

This protocol outlines the steps for isolating peptidoglycan and analyzing its composition by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method can be used to quantify the incorporation of this compound into the peptidoglycan structure.

Materials:

-

Metabolically labeled bacterial cells (from Protocol 1)

-

Boiling 4% Sodium Dodecyl Sulfate (SDS) solution

-

Pronase E solution

-

Muramidase (e.g., mutanolysin or cellosyl)

-

Sodium borohydride solution

-

Phosphoric acid

-

HPLC-grade water and acetonitrile

-

Formic acid

-

LC-MS/MS system with a C18 column

Procedure:

-

Cell Lysis and Peptidoglycan Sacculi Isolation:

-

Resuspend the bacterial cell pellet in PBS and add it to an equal volume of boiling 4% SDS solution.

-

Boil for 30 minutes to lyse the cells and denature proteins.

-

Collect the insoluble peptidoglycan sacculi by ultracentrifugation.

-

Wash the sacculi repeatedly with water to remove SDS.

-

Treat the sacculi with Pronase E to digest any remaining proteins.

-

Inactivate Pronase E by boiling and wash the sacculi again.

-

-

Muropeptide Preparation:

-

Resuspend the purified peptidoglycan sacculi in a suitable buffer.

-

Digest the peptidoglycan into soluble muropeptides by adding muramidase and incubating overnight.

-

Inactivate the muramidase by boiling.

-

Reduce the muramic acid residues by adding sodium borohydride.

-

Stop the reduction by adding phosphoric acid to adjust the pH.

-

-

LC-MS/MS Analysis:

-

Inject the prepared muropeptide sample into the LC-MS/MS system.

-

Separate the muropeptides using a C18 column with a gradient of acetonitrile in water with 0.1% formic acid.

-

Detect the muropeptides using the mass spectrometer in both MS1 (for quantification) and MS/MS (for structural identification) modes.

-

Analyze the data to identify and quantify the muropeptides containing this compound by observing the expected mass shift.

-

Protocol 3: D-Alanine:D-Alanine Ligase (Ddl) Activity Assay

This protocol describes a colorimetric assay to measure the activity of D-Ala-D-Ala ligase, a key enzyme in the peptidoglycan biosynthesis pathway and a target for antibiotics.

Materials:

-

Purified D-Ala-D-Ala ligase enzyme

-

Reaction buffer (e.g., 100 mM HEPES, pH 7.5, containing MgCl2 and KCl)

-

ATP solution

-

D-Alanine solution

-

Malachite green reagent for phosphate detection

-

96- or 384-well microplate

-

Incubator and microplate reader

Procedure:

-

Reaction Setup: In a microplate well, combine the reaction buffer, ATP, and D-alanine.

-

Enzyme Addition: Initiate the reaction by adding the purified D-Ala-D-Ala ligase enzyme. For inhibitor screening, the enzyme can be pre-incubated with the test compound.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released from ATP hydrolysis by adding the malachite green reagent.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 650 nm) using a microplate reader. The amount of phosphate produced is directly proportional to the enzyme activity.

Mandatory Visualizations

Signaling and Biosynthetic Pathways

Caption: Peptidoglycan biosynthesis pathway.

Caption: D-Alanylation of Lipoteichoic Acid (LTA).

Experimental Workflow

Caption: Antibiotic screening workflow.

Conclusion

This compound and other labeled D-alanine analogs are invaluable tools for dissecting the complexities of bacterial cell wall biosynthesis and the mechanisms of antibiotics that target this essential pathway. By enabling the direct tracking and quantification of D-alanine incorporation, these probes provide a dynamic and detailed view of peptidoglycan synthesis and remodeling. The experimental protocols and analytical workflows described in this guide offer a framework for researchers to leverage these powerful tools in the quest for novel antimicrobial strategies. While direct quantitative data for this compound remains to be consolidated in the literature, the principles and methodologies outlined here provide a clear path for its application in advancing our understanding of bacterial cell biology and in the development of next-generation antibiotics.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revised mechanism of d-alanine incorporation into cell wall polymers in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revised mechanism of D-alanine incorporation into cell wall polymers in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Labeling with D-Alanine-d7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. D-Alanine-d7, a stable isotope-labeled form of the non-canonical amino acid D-alanine, has emerged as a valuable tool for researchers in microbiology, drug development, and metabolic research. The replacement of seven hydrogen atoms with deuterium allows for the sensitive and specific tracking of D-alanine incorporation into various cellular components without the concerns associated with radioactive isotopes. This technical guide provides a comprehensive overview of the applications, experimental protocols, and data analysis related to the use of this compound.

D-Alanine is a crucial component of the bacterial cell wall, specifically in the structure of peptidoglycan and in the modification of teichoic acids.[1][2] Its unique presence in bacteria and absence in most eukaryotic cells make it an excellent target for antimicrobial drug development and for bacteria-specific imaging.[3] this compound serves as a tracer to elucidate the dynamics of bacterial cell wall synthesis, to quantify metabolic fluxes, and as an internal standard for accurate quantification in mass spectrometry-based analyses.[4]

Core Applications of this compound

The unique biochemical roles of D-alanine in bacteria underpin the primary applications of its deuterated isotopologue, this compound.

Tracing Bacterial Cell Wall Biosynthesis

The bacterial cell wall is a dynamic structure that is constantly synthesized and remodeled, particularly during growth and division. D-alanine is an essential building block of peptidoglycan, the major component of the bacterial cell wall. It is incorporated into the pentapeptide side chains that cross-link the glycan strands, providing structural integrity to the cell.[1] D-Alanine is also a key component of teichoic acids, which are anionic polymers found in the cell wall of Gram-positive bacteria.

By supplying this compound to bacterial cultures, researchers can trace its incorporation into newly synthesized peptidoglycan and teichoic acids. This allows for the study of:

-

Rates of cell wall synthesis and turnover: Quantifying the incorporation of this compound over time provides a direct measure of the dynamics of peptidoglycan and teichoic acid biosynthesis.

-

Localization of cell wall growth: Using imaging techniques in conjunction with this compound labeling can reveal the specific sites of new cell wall synthesis.

-

Efficacy of antimicrobial agents: The inhibition of this compound incorporation can be used as a readout for the effectiveness of antibiotics that target cell wall biosynthesis.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a cell. While traditionally performed with 13C-labeled substrates, this compound can be used to probe specific pathways related to D-alanine metabolism. By measuring the isotopic enrichment of D-alanine and its downstream metabolites in peptidoglycan and teichoic acids, it is possible to determine the relative contributions of different synthesis and transport pathways.

Internal Standard for Quantitative Analysis

In analytical chemistry, particularly in mass spectrometry, internal standards are crucial for accurate and precise quantification. An ideal internal standard is chemically identical to the analyte of interest but has a different mass, which is precisely the case for this compound and native D-alanine. By adding a known amount of this compound to a biological sample, any variations in sample preparation, injection volume, or instrument response can be corrected for by normalizing the signal of the endogenous D-alanine to that of the deuterated standard. This is critical for applications such as:

-

Pharmacokinetic studies: Accurately measuring the concentration of D-alanine in biological fluids over time.

-

Clinical diagnostics: Quantifying D-alanine levels as potential biomarkers for disease.

-

Metabolomics research: Ensuring the reliability of quantitative data for D-alanine in complex biological matrices.

Signaling and Metabolic Pathways Involving D-Alanine

The metabolic pathways of D-alanine are central to its role in bacterial physiology and provide the basis for the utility of this compound as a tracer.

D-Alanine Synthesis and Incorporation into Peptidoglycan

The primary route for D-alanine synthesis in bacteria is the racemization of L-alanine, a reaction catalyzed by the enzyme Alanine Racemase (Alr). Some bacteria also possess a D-amino acid transaminase (Dat) that can synthesize D-alanine from pyruvate. Once synthesized, D-alanine is ligated to another D-alanine molecule by D-alanine-D-alanine ligase (Ddl) to form the D-Ala-D-Ala dipeptide. This dipeptide is then added to the UDP-MurNAc-tripeptide, forming the UDP-MurNAc-pentapeptide, a key precursor for peptidoglycan synthesis. This precursor is then transported across the cell membrane and incorporated into the growing peptidoglycan layer.

D-Alanine Incorporation into Teichoic Acids

In Gram-positive bacteria, D-alanine is also incorporated into wall teichoic acids (WTA) and lipoteichoic acids (LTA). This process is mediated by the dlt operon, which encodes for the proteins DltA, DltB, DltC, and DltD. DltA activates D-alanine and transfers it to the carrier protein DltC. The D-alanyl-DltC complex is then transported across the membrane by DltB, and DltD facilitates the final transfer of D-alanine to the teichoic acid polymer. The D-alanylation of teichoic acids modulates the net negative charge of the bacterial cell surface, influencing interactions with cationic antimicrobial peptides and the host immune system.

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in research. The following sections provide representative protocols for common experimental workflows.

Protocol 1: Isotopic Labeling of Staphylococcus aureus for Peptidoglycan Analysis by LC-MS

This protocol describes the labeling of S. aureus with this compound and subsequent analysis of peptidoglycan composition by liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Staphylococcus aureus strain of interest

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

This compound (sterile solution)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Trichloroacetic acid (TCA)

-

Muramidase or other peptidoglycan hydrolase

-

LC-MS grade water and acetonitrile

-

Formic acid

Procedure:

-

Bacterial Culture: Inoculate S. aureus into TSB and grow overnight at 37°C with shaking.

-

Sub-culturing and Labeling: Dilute the overnight culture 1:100 into fresh TSB. When the culture reaches the mid-exponential phase (OD600 ≈ 0.5), add this compound to a final concentration of 1 mM. Continue to incubate under the same conditions for a defined period (e.g., one to two doubling times).

-

Cell Harvesting: Harvest the bacterial cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

-

Peptidoglycan Isolation:

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the pellet in PBS and add TCA to a final concentration of 10% to precipitate macromolecules. Incubate on ice for 30 minutes.

-

Centrifuge to pellet the precipitated material and wash the pellet sequentially with water, ethanol, and acetone to remove the TCA.

-

Resuspend the pellet in a digestion buffer (e.g., 25 mM sodium phosphate, pH 6.5) and treat with muramidase to digest the peptidoglycan into muropeptides. Incubate at 37°C overnight.

-

-

Sample Preparation for LC-MS:

-

Stop the enzymatic digestion by boiling the sample for 10 minutes.

-

Centrifuge to pellet any insoluble material and transfer the supernatant containing the soluble muropeptides to a new tube.

-

Filter the supernatant through a 0.22 µm filter.

-

-

LC-MS Analysis:

-

Analyze the muropeptide mixture by reverse-phase LC-MS/MS.

-

Use a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Acquire data in a data-dependent manner, collecting MS1 scans followed by MS2 scans of the most abundant ions.

-

Identify muropeptides containing this compound by their characteristic mass shift (+7 Da for each incorporated this compound).

-

Data Analysis:

-

Quantify the relative abundance of labeled and unlabeled muropeptides by integrating the peak areas from the extracted ion chromatograms.

-

Calculate the percentage of this compound incorporation to assess the rate of new peptidoglycan synthesis.

Protocol 2: Use of this compound as an Internal Standard for Amino Acid Analysis

This protocol outlines the use of this compound as an internal standard for the quantification of D-alanine in a biological matrix (e.g., plasma) by LC-MS.

Materials:

-

Biological sample (e.g., plasma)

-

This compound of known concentration (internal standard stock solution)

-

D-Alanine standards of known concentrations (for calibration curve)

-

Acetonitrile

-

Formic acid

-

LC-MS grade water

Procedure:

-

Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of D-alanine into a blank matrix (e.g., charcoal-stripped plasma).

-

Sample Preparation:

-

To a fixed volume of the biological sample (e.g., 100 µL), calibration standard, or quality control sample, add a fixed volume of the this compound internal standard solution (e.g., 10 µL of a 10 µM solution).

-

Precipitate proteins by adding a sufficient volume of cold acetonitrile (e.g., 400 µL).

-

Vortex thoroughly and incubate at -20°C for 20 minutes to enhance precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 5% acetonitrile in water with 0.1% formic acid).

-

LC-MS Analysis:

-

Inject the reconstituted sample into the LC-MS system.

-

Separate the analytes using a suitable column (e.g., a HILIC column for polar compounds).

-

Perform MS analysis in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-product ion transitions for both D-alanine and this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of D-alanine to the peak area of this compound against the concentration of the D-alanine standards.

-

Determine the concentration of D-alanine in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Data Presentation

Quantitative data from isotopic labeling experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Pharmacokinetic Parameters of D-Alanine in Humans Following Oral Administration

This table summarizes pharmacokinetic data from a study investigating the oral intake of D-Alanine in healthy volunteers. While this study used unlabeled D-Alanine, the parameters provide a valuable reference for studies involving this compound.

| Parameter | Value (Mean ± SD) |

| Dose | 1g |

| Cmax (Peak Plasma Concentration) | 588.4 ± 40.9 µM |

| Tmax (Time to Peak Concentration) | 0.60 ± 0.06 h |

| Clearance | 12.5 ± 0.3 L/h |

| Volume of Distribution | 8.3 ± 0.7 L |

| Half-life (t1/2) | 0.46 ± 0.04 h |

Data adapted from a study on the oral intake of D-Alanine in humans.

Table 2: Relative Incorporation of Labeled Alanine into D-Ala-D-Ala in Staphylococcus aureus

This table presents data on the fractional contribution of exogenously supplied 13C315N1-labeled L-alanine to the intracellular D-Ala-D-Ala pool in S. aureus. This demonstrates the utility of isotopic labeling in tracing the flux of alanine into peptidoglycan precursors.

| Bacterial Strain | Condition | Fractional Contribution of Labeled L-Ala to D-Ala-D-Ala |

| Wild-type S. aureus | Growth in chemically defined media | ~80% |

Data adapted from a study on Staphylococcus aureus metabolism.

Conclusion

This compound is a versatile and powerful tool for researchers studying bacterial physiology, metabolism, and for the development of novel antimicrobial agents. Its application in tracing cell wall biosynthesis provides invaluable insights into the dynamic nature of this essential bacterial structure. Furthermore, its use as an internal standard ensures the accuracy and reliability of quantitative measurements of D-alanine in complex biological samples. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in a variety of research settings. As analytical technologies continue to advance, the applications of stable isotope-labeled compounds like this compound will undoubtedly expand, furthering our understanding of biological systems and aiding in the development of new therapeutic strategies.

References

- 1. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. Optimization and validation of a chiral GC-MS method for the determination of free D-amino acids ratio in human urine: application to a gestational diabetes mellitus study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Staphylococcus aureus counters organic acid anion-mediated inhibition of peptidoglycan cross-linking through robust alanine racemase activity - PMC [pmc.ncbi.nlm.nih.gov]

D-Alanine-d7 as an Internal Standard: A Technical Guide to its Mechanism of Action

Executive Summary: In the field of quantitative analysis, particularly in mass spectrometry-based applications, the use of internal standards is paramount for achieving accurate and reproducible results. Stable isotope-labeled internal standards, such as D-Alanine-d7, represent the gold standard for correcting analytical variability. This technical guide provides an in-depth exploration of the mechanism of action of this compound as an internal standard, detailing its physicochemical properties, the principles of stable isotope dilution, and practical experimental considerations for researchers, scientists, and drug development professionals.

Introduction to Internal Standards in Mass Spectrometry

Quantitative analysis by mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is susceptible to variations arising from sample preparation, matrix effects, and instrument performance. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added in a known amount to both calibration standards and unknown samples. By comparing the detector response of the analyte to that of the IS, variations introduced during the analytical workflow can be normalized, leading to more precise and accurate quantification.

The ideal internal standard co-elutes with the analyte, exhibits similar ionization efficiency, and is not naturally present in the sample. Stable isotope-labeled (SIL) compounds, where one or more atoms are replaced by their heavier, non-radioactive isotopes (e.g., ²H or D, ¹³C, ¹⁵N), are considered the most effective internal standards.[1][2][3] this compound, a deuterated analog of D-Alanine, perfectly exemplifies such a standard.

Physicochemical Properties of D-Alanine and this compound

The efficacy of this compound as an internal standard stems from its near-identical chemical and physical properties to the endogenous D-Alanine, with the key difference being its mass. This similarity ensures that both compounds behave almost identically during sample extraction, derivatization, chromatography, and ionization.

| Property | D-Alanine | This compound | Reference(s) |

| Molecular Formula | C₃H₇NO₂ | C₃D₇NO₂ | [4][5] |

| Monoisotopic Mass | 89.0477 g/mol | 96.0916 g/mol | |

| IUPAC Name | (2R)-2-aminopropanoic acid | deuterio (2R)-2,3,3,3-tetradeuterio-2-(dideuterioamino)propanoate | |

| Water Solubility | 165,000 mg/L (at 25 °C) | High (assumed similar to D-Alanine) | |

| logP | -2.912 | -3.0 (Computed) |

Table 1: Physicochemical properties of D-Alanine and this compound.

Core Mechanism of Action: Stable Isotope Dilution

The use of this compound for the quantification of D-Alanine is based on the principle of stable isotope dilution (SID). The core of this technique involves adding a known quantity of this compound to a sample containing an unknown quantity of D-Alanine. The two compounds are then extracted and analyzed together by mass spectrometry.

Since this compound is chemically identical to D-Alanine, any sample loss during preparation will affect both compounds equally. Similarly, any suppression or enhancement of the ionization signal due to matrix components will be the same for both the analyte and the internal standard. The mass spectrometer, however, can distinguish between the two based on their mass-to-charge (m/z) ratio.

The concentration of the endogenous D-Alanine is then determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed with known concentrations of D-Alanine and a constant concentration of this compound.

Experimental Protocol: Quantification of D-Alanine in a Biological Matrix

This section outlines a general protocol for the quantification of D-Alanine in a biological sample, such as plasma, using this compound as an internal standard with LC-MS/MS.

4.1 Materials and Reagents

-

D-Alanine analytical standard

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma)

4.2 Sample Preparation

-

Spiking: To 100 µL of plasma sample, add 10 µL of a known concentration of this compound solution (e.g., 10 µg/mL in methanol).

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the spiked plasma sample to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

4.3 LC-MS/MS Analysis

-

Chromatographic Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating polar compounds like amino acids.

-

Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| D-Alanine | 90.1 | 44.1 | 15 |

| This compound | 97.1 | 49.1 | 15 |

Table 2: Example MRM transitions for D-Alanine and this compound. Note that exact values may need to be optimized for a specific instrument.

4.4 Calibration and Quantification

-

Prepare a series of calibration standards by spiking known concentrations of D-Alanine into the same biological matrix.

-

Add the same constant amount of this compound to each calibration standard.

-

Process the calibration standards alongside the unknown samples using the same procedure.

-

Construct a calibration curve by plotting the peak area ratio of D-Alanine to this compound against the concentration of D-Alanine.

-

Determine the concentration of D-Alanine in the unknown samples by interpolating their peak area ratios onto the calibration curve.

Application: D-Alanine in Bacterial Cell Wall Metabolism

D-Alanine is a crucial component of the peptidoglycan layer of bacterial cell walls. The synthesis of D-Alanine from its L-enantiomer is catalyzed by the enzyme alanine racemase. This pathway is a key target for certain antibiotics. The ability to accurately quantify D-Alanine in bacterial cultures or infected tissues is therefore important for research into novel antimicrobial agents.

Conclusion

This compound serves as an exemplary internal standard for the quantitative analysis of D-Alanine by mass spectrometry. Its mechanism of action is rooted in the principles of stable isotope dilution, where its near-identical physicochemical properties to the endogenous analyte allow for the effective correction of analytical variability. The use of this compound enables researchers to achieve high levels of accuracy and precision in their quantitative workflows, which is essential for applications ranging from basic metabolic research to clinical diagnostics and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-Alanine | C3H7NO2 | CID 71080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C3H7NO2 | CID 162343529 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Laboratory Applications of D-Alanine-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and principal laboratory applications of D-Alanine-d7. The content herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to safely and effectively utilize this deuterated amino acid in their experimental workflows. All quantitative data has been summarized in structured tables, and detailed experimental protocols for key applications are provided.

Chemical and Physical Properties

This compound is a stable, non-radioactive isotopic analog of the non-proteinogenic amino acid D-Alanine. In this compound, seven hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it a valuable tool in metabolic research and analytical chemistry, primarily as a tracer or an internal standard.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₃D₇NO₂ | [1] |

| Molecular Weight | 96.14 g/mol | [] |

| CAS Number | 2483831-62-3 | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 291 °C (decomposes) | |

| Solubility | Soluble in water. | |

| Optical Rotation | [α]D²⁰ = -14.1 to -15.3º | |

| Isotopic Enrichment | ≥ 98 atom % D | |

| Purity | ≥ 98% |

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance. However, as with any chemical, it should be handled with care in a laboratory setting, following good laboratory practices.

Hazard Identification and First Aid

While not classified as hazardous, this compound may cause mild irritation upon contact with eyes or skin, or if inhaled or ingested.

Table 2: Hazard Identification and First Aid Measures

| Exposure Route | Potential Hazard | First Aid Measures | Reference(s) |

| Inhalation | May cause respiratory tract irritation. | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | |

| Skin Contact | May be harmful if absorbed through the skin. May cause skin irritation. | Wash off with soap and plenty of water. Consult a physician. | |

| Eye Contact | May cause eye irritation. | Flush eyes with water as a precaution. | |

| Ingestion | May be harmful if swallowed. | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment should be worn at all times when handling this compound to minimize exposure.

-

Eye Protection: Safety glasses with side-shields are recommended.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

-

Skin and Body Protection: A laboratory coat is sufficient for most procedures.

-

Respiratory Protection: For procedures that may generate dust, a NIOSH-approved respirator is recommended.

Storage and Stability

Proper storage is crucial to maintain the integrity and isotopic enrichment of this compound.

Table 3: Storage and Stability of this compound

| Condition | Recommendation | Rationale | Reference(s) |

| Temperature | Store at room temperature for the solid form. Stock solutions should be stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage. | Prevents degradation and maintains stability. | |

| Atmosphere | Store in a tightly sealed container. | Protects from moisture and air. | |

| Light | Protect from light. | While not explicitly stated for this compound, light can catalyze degradation in some deuterated compounds. | |

| Incompatibilities | Strong oxidizing agents. | To avoid adverse chemical reactions. | |

| Shelf Life | Stable under recommended storage conditions. Re-analyze for chemical purity after three years. | Ensures the compound meets specifications for experimental use. |

Spill and Disposal Procedures

In the event of a spill, avoid dust formation. Use appropriate PPE, sweep up the solid material, and place it in a suitable, closed container for disposal. Do not let the product enter drains. Disposal of this compound and its containers should be in accordance with local, state, and federal regulations.

Experimental Protocols

This compound is primarily used as an internal standard for mass spectrometry-based quantification and as a tracer in metabolic labeling studies.

Preparation of a this compound Stock Solution

This protocol outlines the preparation of a sterile stock solution for use in cell culture or as an internal standard.

Materials:

-

This compound powder

-

Sterile, nuclease-free water or phosphate-buffered saline (PBS)

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile syringe

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

-

Transfer the powder to a sterile conical tube.

-

Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 100 mM).

-

Vortex the tube until the this compound is completely dissolved.

-

Draw the solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter-sterilize the solution into a new sterile conical tube.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

This compound as an Internal Standard for LC-MS based Metabolomics

This protocol provides a general workflow for using this compound as an internal standard for the quantification of D-Alanine in biological samples.

Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

This compound stock solution (prepared as in 3.1)

-

Acetonitrile, LC-MS grade

-

Methanol, LC-MS grade

-

Water, LC-MS grade

-

Formic acid, LC-MS grade

-

Microcentrifuge tubes

-

LC-MS system with a suitable column (e.g., HILIC)

Procedure:

-

Sample Preparation:

-

Thaw the biological samples on ice.

-

In a microcentrifuge tube, add a defined volume of the sample (e.g., 50 µL of plasma).

-

Add a known amount of the this compound internal standard stock solution. The final concentration should be within the linear range of the assay.

-

Add cold protein precipitation solvent (e.g., 4 volumes of methanol or acetonitrile) to the sample.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube for LC-MS analysis.

-

-

LC-MS Analysis:

-

Prepare a calibration curve using known concentrations of unlabeled D-Alanine spiked with the same amount of this compound internal standard as the samples.

-

Inject the prepared samples and calibration standards onto the LC-MS system.

-

Separate the analytes using an appropriate chromatographic method.

-

Detect the analytes using mass spectrometry in a suitable mode (e.g., Multiple Reaction Monitoring, MRM) to monitor the transitions for both unlabeled D-Alanine and this compound.

-

-